Doxorubicinol hydrochloride is derived from doxorubicin, which is produced by the bacterium Streptomyces peucetius. It belongs to the class of anthracycline antibiotics, which are characterized by their ability to intercalate DNA and inhibit topoisomerase II, leading to cytotoxic effects on rapidly dividing cells. Doxorubicinol is classified as a secondary metabolite and is recognized for its role in the pharmacological activity of doxorubicin, contributing to its efficacy in treating various cancers.
The synthesis of doxorubicinol hydrochloride involves several methods, primarily focusing on the reduction of doxorubicin. The most common approach includes:
Doxorubicinol hydrochloride participates in several chemical reactions:
The mechanism of action of doxorubicinol hydrochloride is similar to that of doxorubicin but with some differences due to its structural modifications:
Doxorubicinol hydrochloride exhibits several notable physical and chemical properties:
Doxorubicinol hydrochloride has various scientific applications:
The discovery trajectory of doxorubicin hydrochloride began with systematic screening of soil-derived actinomycetes in the 1950s by researchers at Farmitalia Research Laboratories in Italy. Initial investigations focused on Streptomyces species producing compounds with structural similarity to rhodomycin, leading to the 1959 identification of daunorubicin (then termed daunomycin) from Streptomyces peucetius. While daunorubicin demonstrated significant antileukemic activity, clinical application revealed problematic cardiotoxicity and limitations in its antitumor spectrum [3] [6].
In 1969, following deliberate mutagenesis of the parent strain using N-nitroso-N-methyl urethane, Arcamone and colleagues isolated a novel compound from the mutant strain Streptomyces peucetius var. caesius. This new anthracycline, initially named Adriamycin (after the Adriatic Sea), exhibited superior therapeutic activity compared to daunorubicin. Structural analysis revealed it as 14-hydroxydaunomycin, subsequently renamed doxorubicin to reflect its dual origin from daunorubicin and the hydroxylated derivative. The hydrochloride salt form was developed to enhance solubility and stability for clinical administration [3] [6].
Table 1: Key Milestones in Doxorubicin Development
Year | Event | Significance |
---|---|---|
1959 | Daunorubicin isolation from Streptomyces peucetius | Foundation for anthracycline therapeutics |
1969 | Doxorubicin discovery from mutagenized S. peucetius var. caesius | Identification of superior anthracycline with broader antitumor spectrum |
1974 | FDA approval of doxorubicin hydrochloride (Adriamycin) | Clinical availability for cancer treatment |
1995 | FDA approval of pegylated liposomal doxorubicin (Doxil) | First major formulation advance reducing cardiotoxicity |
2020s | Genetic engineering of production strains | Enhanced yield and cost-effective manufacturing |
Genetic engineering has revolutionized doxorubicin production in recent decades. Modern manufacturing employs Streptomyces peucetius ATCC 27952 engineered through: expression of the global regulatory gene afsR; overexpression of structural sugar and glycosyltransferase genes; introduction of multicopy resistance genes against daunorubicin and doxorubicin; inactivation of doxorubicin-modifying enzymes; and suppression of the antibiotic downregulatory gene wblA. These modifications have substantially improved production yields while maintaining cost-effectiveness for global therapeutic supply [6].
Doxorubicin hydrochloride (chemical name: (7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione hydrochloride) possesses the molecular formula C~27~H~29~NO~11~·HCl and a molar mass of 579.98 g/mol. The compound features a tetracyclic planar chromophore (aglycone) fused to the amino sugar daunosamine, which facilitates DNA binding through both intercalation and electrostatic interactions [1] [6].
The hydrochloride salt presents as a hygroscopic, crystalline orange-red powder with a characteristic needle-like morphology. Aqueous solutions exhibit distinctive pH-dependent color changes: yellow-orange at acidic pH (2.0-5.5), orange-red at neutral pH (7.0), and violet-blue under alkaline conditions (pH > 9.0). This chromic behavior stems from the dihydroxyanthraquinone moiety undergoing protonation/deprotonation events that alter electron delocalization patterns. The compound has a melting point of 229-231°C and demonstrates moderate water solubility (approximately 20 mg/mL at 20°C), significantly greater than the non-ionized form [1] [6].
Table 2: Key Physicochemical Properties of Doxorubicin Hydrochloride
Property | Characteristic |
---|---|
Molecular formula | C~27~H~29~NO~11~·HCl |
Molecular weight | 579.98 g/mol |
Appearance | Hygroscopic orange-red crystalline needles |
Solubility | Soluble in water (∼2%), aqueous alcohols; insoluble in nonpolar organic solvents |
Log P (octanol/water) | 1.27 |
pKa values | 8.15 (amino group), 10.16 (phenolic C11), 13.2 (phenolic C6) |
UV-Vis maxima (methanol) | 233, 252, 288, 479, 496, 529 nm |
Stability | Light-sensitive; requires protection from light during storage and administration |
The molecule contains three ionizable groups responsible for its amphiphilic character: the primary amino group on daunosamine (pK~a~ = 8.15), and two phenolic hydroxyl groups at positions C~11~ (pK~a~ = 10.16) and C~6~ (pK~a~ = 13.2). This ionization profile influences DNA binding affinity, cellular uptake, and subcellular distribution. The moderate partition coefficient (log P = 1.27) reflects balanced hydrophilicity-lipophilicity, facilitating membrane penetration while retaining sufficient water solubility for intravenous administration [6].
Doxorubicin hydrochloride exhibits complex spectral characteristics with absorption maxima in methanol at 233, 252, 288, 479, 496, and 529 nm. Circular dichroism spectra demonstrate significant changes upon DNA binding due to asymmetric induction in the symmetric chromophore. The compound must be protected from light during storage to prevent photodegradation and maintains optimal stability when refrigerated as lyophilized powder or concentrated solution [6].
Doxorubicin hydrochloride received United States Food and Drug Administration approval in 1974 and has since become one of the most extensively utilized chemotherapeutic agents worldwide. Its clinical importance stems from broad-spectrum activity against both solid tumors and hematological malignancies, with applications spanning neoadjuvant, adjuvant, and metastatic settings [2] [3] [4].
The National Cancer Institute recognizes doxorubicin hydrochloride as a critical component in multi-agent regimens for numerous malignancies. Key approved indications include:
The molecular basis for this broad clinical activity involves three primary anticancer mechanisms:
Emerging research has expanded our understanding of doxorubicin's mechanisms to include induction of histone eviction from active gene promoters, DNA adduct formation (particularly at CpG sites), and activation of DNA damage response pathways through ataxia telangiectasia and Rad3-related (ATR) kinase signaling. The drug additionally demonstrates immunomodulatory effects by enhancing tumor antigen presentation and promoting immunogenic cell death through exposure of calreticulin and release of damage-associated molecular patterns [8].
Table 3: Clinical Applications of Doxorubicin Hydrochloride in Standard Regimens
Malignancy Type | Common Regimens | Therapeutic Role |
---|---|---|
Breast carcinoma | AC (doxorubicin + cyclophosphamide) | Adjuvant therapy for node-positive disease |
TAC (docetaxel + doxorubicin + cyclophosphamide) | Neoadjuvant/adjuvant therapy | |
Lymphoma (Hodgkin) | ABVD (doxorubicin + bleomycin + vinblastine + dacarbazine) | First-line curative therapy |
Lymphoma (non-Hodgkin) | CHOP (cyclophosphamide + doxorubicin + vincristine + prednisone) | First-line aggressive lymphoma therapy |
Sarcomas | Single agent or combination protocols | Metastatic disease control |
Acute leukemias | Induction regimens with cytarabine | Remission induction |
Ovarian carcinoma | Combined with platinum agents | Platinum-sensitive recurrence |
The therapeutic significance of doxorubicin hydrochloride extends beyond direct cytotoxicity. The drug demonstrates synergistic interactions with diverse anticancer agents, including cyclophosphamide (enhanced DNA cross-linking), taxanes (mitotic arrest potentiation), and platinum compounds (complementary DNA damage mechanisms). This synergy enables development of multi-agent protocols with improved efficacy across tumor types [3] [4] [8].
Despite the emergence of molecularly targeted therapies and immunotherapeutics, doxorubicin hydrochloride retains critical importance in modern oncology practice. Its inclusion in contemporary treatment protocols reflects the irreplaceable therapeutic benefits established over decades of clinical use. Ongoing pharmaceutical development focuses on advanced delivery systems—particularly liposomal encapsulation and nanoparticle conjugation—to enhance tumor targeting while reducing systemic toxicity profiles [3] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7